![molecular formula C19H22N4 B4188424 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile](/img/structure/B4188424.png)
2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile
説明
2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile, also known as BPN or BPN14770, is a small molecule drug that has been developed as a potential treatment for Alzheimer's disease. It is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling pathways in the brain.
作用機序
2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile works by selectively inhibiting PDE4D, which leads to an increase in cAMP levels in the brain. This increase in cAMP signaling has been shown to improve synaptic plasticity and reduce inflammation, both of which are believed to play a role in the development and progression of Alzheimer's disease.
Biochemical and physiological effects:
2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. These include improvements in synaptic plasticity, reductions in inflammation and oxidative stress, and reductions in the levels of toxic beta-amyloid protein in the brain.
実験室実験の利点と制限
One of the main advantages of 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile as a research tool is its selectivity for PDE4D, which allows for the specific targeting of this enzyme in the brain. However, 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile can be difficult to synthesize and is relatively expensive, which may limit its use in some research settings.
将来の方向性
There are a number of potential future directions for research on 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile and its use as a treatment for Alzheimer's disease. These include further studies on the mechanism of action of 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile, the development of more efficient synthesis methods, and clinical trials to evaluate the safety and efficacy of 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile in humans. Additionally, 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile may have potential applications in other neurological and psychiatric disorders, such as schizophrenia and depression.
科学的研究の応用
2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile has been the subject of extensive scientific research due to its potential as a treatment for Alzheimer's disease. Studies have shown that 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile can improve cognitive function and memory in animal models of Alzheimer's disease, and it has also been shown to reduce the levels of toxic beta-amyloid protein in the brain.
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-15-12-16(2)21-19(18(15)13-20)23-10-8-22(9-11-23)14-17-6-4-3-5-7-17/h3-7,12H,8-11,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOBBDPUQZSUTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCN(CC2)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。